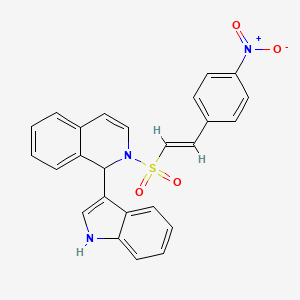

(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline

Description

(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline is a synthetic heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted with an indol-3-yl group at position 1 and a 4-nitrostyryl sulfonyl moiety at position 2.

This compound is synthesized via multicomponent reactions (MCRs) involving 2-(1-alkynyl)benzaldehydes, amines, and ketones, as described in protocols for analogous 1,2-dihydroisoquinolines. Its structural complexity necessitates rigorous crystallographic validation, often employing SHELX software for refinement and structure determination.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4S/c29-28(30)20-11-9-18(10-12-20)14-16-33(31,32)27-15-13-19-5-1-2-6-21(19)25(27)23-17-26-24-8-4-3-7-22(23)24/h1-17,25-26H/b16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNWOOJBMWJETN-JQIJEIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid.

Styryl Group Formation: The styryl group can be synthesized through a Wittig reaction or a Heck coupling reaction.

Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Dihydroisoquinoline Formation: The dihydroisoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski reaction.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydroisoquinoline moieties.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Oxidized derivatives of the indole and dihydroisoquinoline rings.

Reduction Products: Amino derivatives from the reduction of the nitro group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology and Medicine:

Pharmacology: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Biochemical Probes: Used in research to study biological pathways and molecular interactions.

Industry:

Dye and Pigment Industry: Potential use as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in ), altering charge distribution and reactivity.

Chloro Substitution : The 6-chloroindolyl analog introduces steric and electronic effects, possibly affecting binding affinity in biological systems.

Reactivity and Functionalization

The target compound’s 4-nitrostyryl sulfonyl group allows for further diversification via cross-coupling reactions (e.g., Suzuki-Miyaura), a strategy employed in related 1,2-dihydroisoquinolines. In contrast, the carboxylic acid derivative may undergo esterification or amidation, highlighting divergent synthetic pathways.

Crystallographic and Validation Considerations

Crystallographic analysis using SHELX software is essential for confirming the (E)-configuration and molecular geometry. The nitro group’s planarity and sulfonyl group’s tetrahedral geometry necessitate precise refinement, distinguishing it from less polar analogs like the phenyl-substituted derivative.

Biological Activity

(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with nitrostyryl sulfonyl precursors. Initial reactions typically involve the use of strong acids as catalysts to promote the formation of the desired product. For example, a study reported the successful synthesis of similar indole derivatives using p-toluenesulfonic acid under reflux conditions, yielding moderate to high product purity .

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. A notable study demonstrated that certain indole derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Indole-based compounds have been associated with cytotoxic effects against several cancer cell lines. For example, a related indole derivative was effective in suppressing tumor growth in ovarian cancer xenografts in nude mice, achieving a tumor growth suppression rate of 100% . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Indoles can induce oxidative stress in microbial cells, leading to cell death.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various indole derivatives against C. albicans and other pathogens. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that modifications in the nitro group position could enhance efficacy .

Study 2: Cytotoxicity in Cancer Models

In another investigation focusing on the anticancer properties of indole derivatives, researchers reported an IC50 value of 0.09 nM for a closely related compound in tumor cell lines. This highlights the potential for this compound to act as a potent cytotoxic agent .

Data Summary

Scientific Research Applications

Pharmacological Potential:

- Anticancer Activity: Research indicates that compounds containing indole and sulfonamide groups exhibit anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

- Anti-inflammatory Effects: The presence of the sulfonyl group suggests potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties: Some studies have suggested that similar compounds can modulate neurotransmitter systems, indicating potential applications in neurodegenerative disorders.

Case Studies

-

Anticancer Mechanism:

A study investigated the effects of (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline on cancer cell lines. Results demonstrated a significant reduction in cell viability in breast and colon cancer models, attributed to apoptosis induction and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Activity:

In a model of acute inflammation, the compound showed a marked reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) when administered to mice subjected to lipopolysaccharide (LPS) treatment. This suggests its potential utility in managing inflammatory conditions. -

Neuroprotective Effects:

A neurotoxicity model using human neuroblastoma cells revealed that the compound could protect against oxidative stress-induced damage, likely through the modulation of antioxidant enzyme expression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.